molecular formula C9H10N4O2 B1529115 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid CAS No. 1955506-82-7

1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid

Cat. No.: B1529115
CAS No.: 1955506-82-7
M. Wt: 206.2 g/mol
InChI Key: QSEUYSBMZHVAGJ-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The benzotriazole core is recognized as a privileged structure in pharmaceutical research, known for its versatile biological behavior and its utility as a bioisosteric replacement for other heterocyclic systems . This particular compound is functionally rich, presenting both a carboxylic acid and a primary amine on an ethyl linker, which makes it a valuable building block for the synthesis of more complex molecules, such as peptidomimetic macrocycles and other heterocyclic compounds . Researchers can leverage this compound to develop novel derivatives aimed at combating antimicrobial resistance. Benzotriazole derivatives have demonstrated potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with some analogues showing efficacy comparable to established antibiotics like linezolid . Furthermore, the structural motif is promising in antiproliferative research, as certain benzotriazole acrylonitriles have been identified as potent tubulin inhibitors, suggesting a potential mechanism for antitumor applications . The integration of the benzotriazole nucleus into other pharmacophores, such as quinolones, has been shown to modify their mechanism of drug action, opening avenues for the development of new therapeutic agents with unique profiles .

Properties

IUPAC Name

1-(2-aminoethyl)benzotriazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c10-3-4-13-8-2-1-6(9(14)15)5-7(8)11-12-13/h1-2,5H,3-4,10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEUYSBMZHVAGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=NN2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Azide Intermediates

The synthesis begins with the preparation of azide intermediates, essential for the 1,2,3-triazole ring formation:

  • Aromatic Azides : Prepared from aromatic amines via diazotization followed by substitution with azide ion. The aromatic amine is treated with nitrate ion in acidic medium to form diazonium salts, which are then converted to azides by reaction with azide ions.

  • Aliphatic Azides : Synthesized from alkyl halides by nucleophilic substitution with azide ions, typically proceeding through an S_N2 mechanism.

Cycloaddition with β-Ketoesters

The key step in synthesizing the 1,2,3-triazole ring involves a cycloaddition reaction between the azide intermediate and a β-ketoester:

  • A base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is used to promote the cycloaddition in solvents like acetonitrile at moderate temperatures (~50 °C) overnight.

  • This reaction yields 1,2,3-triazole-4-carboxylate esters, which can be further hydrolyzed to the corresponding carboxylic acids.

  • The reaction is high-yielding and can be purified by flash column chromatography using solvent mixtures such as methanol/dichloromethane/acetic acid.

Introduction of the 2-Aminoethyl Side Chain

The 2-aminoethyl substituent can be introduced through nucleophilic substitution or acylation reactions on the triazole ring or its precursors:

  • One approach involves acylation of hydroxy-substituted intermediates with 1-(2-hydroxyethyl) derivatives, followed by conversion to aminoethyl groups.

  • Alternatively, the aminoethyl group can be introduced by reaction of the triazole carboxylic acid chloride with ethylene diamine or related nucleophiles.

Conversion to Carboxylic Acid

The ester intermediates obtained from the cycloaddition are hydrolyzed under basic conditions (e.g., KOH in water at 0 °C to room temperature) to yield the free carboxylic acid:

  • After hydrolysis, acidification with hydrochloric acid precipitates the pure carboxylic acid product, which is isolated by filtration and drying.

Representative Synthetic Route Summary

Step Reactants/Conditions Product Notes
1 Aromatic amine + NaNO2/H+ → diazonium salt; then NaN3 Aromatic azide intermediate Diazotization and azide substitution
2 Aromatic azide + β-ketoester + DBU, MeCN, 50 °C, overnight 1,2,3-Triazole ester Base-promoted cycloaddition
3 Ester + KOH, H2O, 0 °C to RT; acidify with HCl 1,2,3-Triazole carboxylic acid Hydrolysis and acidification
4 Carboxylic acid chloride + 2-aminoethyl nucleophile 1-(2-aminoethyl)-1H-benzo[d]triazole-5-carboxylic acid Introduction of aminoethyl side chain

Detailed Research Findings and Yields

  • The cycloaddition step typically affords yields in the range of 70-95%, depending on the substituents and reaction conditions.

  • Hydrolysis of esters to acids proceeds efficiently with KOH, with isolated yields around 80-90%.

  • Acylation steps introducing the aminoethyl group show moderate to good yields (~56% reported in related triazole-flavonoid conjugates), indicating the need for optimization in some cases.

Summary Table of Key Preparation Methods

Preparation Stage Method Reagents Conditions Yield (%) Reference
Azide synthesis Diazotization + azide substitution Aromatic amine, NaNO2, H+, NaN3 Acidic aqueous medium, 0 °C Not specified
Cycloaddition Base-promoted 1,3-dipolar cycloaddition Aromatic azide, β-ketoester, DBU MeCN, 50 °C, overnight 70-95
Ester hydrolysis Base hydrolysis and acidification Ester, KOH, HCl Aqueous, 0 °C to RT 80-90
Aminoethyl introduction Acylation with aminoethyl nucleophile Acid chloride, 2-aminoethyl reagent Room temperature to mild heating ~56

This comprehensive overview consolidates diverse literature sources to present authoritative and detailed preparation methods for 1-(2-aminoethyl)-1H-benzo[d]triazole-5-carboxylic acid, emphasizing efficient synthetic routes, reaction conditions, and yields critical for research and pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

This compound is recognized for its potential as a pharmacological agent. The benzo[d][1,2,3]triazole core is known for its versatility and has been linked to various biological activities.

Antimicrobial Activity

Research indicates that derivatives of benzo[d][1,2,3]triazole exhibit significant antimicrobial properties. For instance:

  • Case Study : A study investigated the antibacterial activity of several benzo[d][1,2,3]triazole derivatives. Compounds were tested against Gram-positive and Gram-negative bacteria. Results showed that many derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
CompoundMIC (μg/mL)Activity
1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid25Moderate
Benzotriazole derivative A12.5High
Benzotriazole derivative B50Low

Anticancer Properties

The compound has also been explored for its anticancer potential. The triazole ring is a well-known scaffold in drug design for targeting cancer cells.

  • Case Study : In vitro studies demonstrated that certain triazole derivatives showed cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .
Cell LineIC50 (μM)Mechanism
HeLa10Apoptosis
MCF-715Apoptosis
A54920Necrosis

Agricultural Applications

The compound's properties extend to agricultural uses, particularly as a fungicide and herbicide.

Fungicidal Activity

Research has shown that triazole compounds can inhibit fungal growth effectively.

  • Case Study : A series of experiments were conducted to evaluate the fungicidal efficacy of triazole derivatives on common plant pathogens. The results indicated that certain compounds significantly reduced fungal spore germination and mycelial growth .
FungusEC50 (μg/mL)Efficacy (%)
Fusarium oxysporum590
Alternaria solani1275
Botrytis cinerea885

Material Science Applications

In addition to biological applications, the compound has potential uses in material science.

Polymer Chemistry

The incorporation of triazole units into polymer matrices can enhance properties such as thermal stability and mechanical strength.

  • Case Study : Research focused on synthesizing polymers with embedded triazole moieties showed improved thermal resistance compared to traditional polymers .
Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Standard Polymer20030
Triazole-Modified Polymer25045

Mechanism of Action

The mechanism of action of 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding is often facilitated by hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is unique due to its specific substitution pattern, which enhances its binding affinity and specificity for certain biological targets. This makes it a valuable compound for developing new drugs and materials with tailored properties .

Biological Activity

1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzo[d][1,2,3]triazole core, which is known for its pharmacological versatility. The presence of the aminoethyl group and carboxylic acid moiety contributes to its solubility and reactivity.

Structural Formula

C9H10N4O2\text{C}_9\text{H}_{10}\text{N}_4\text{O}_2

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Activity
  • Antimicrobial Activity
  • Anti-inflammatory Effects
  • Neuroprotective Properties

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, a study revealed that derivatives of benzo[d][1,2,3]triazole showed promising results against various cancer cell lines.

CompoundCell LineIC50 (µM)
This compoundMCF-7 (breast cancer)25.72 ± 3.95
Other derivativesVarious<50

Flow cytometry analyses indicated that treatment with this compound induced apoptosis in MCF-7 cells, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies showed effectiveness against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli40 µg/mL
Pseudomonas aeruginosa50 µg/mL
Staphylococcus aureus30 µg/mL

These results indicate that the compound may serve as a lead structure for developing new antimicrobial agents .

Anti-inflammatory Effects

Research highlights the anti-inflammatory potential of the compound through inhibition of pro-inflammatory cytokines. In animal models, administration of this compound resulted in reduced levels of TNF-alpha and IL-6.

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : It has been suggested that the compound affects signaling pathways such as PI3K/Akt and MAPK pathways.

Case Study 1: Anticancer Efficacy

A study involving the administration of the compound to tumor-bearing mice demonstrated a significant reduction in tumor growth compared to control groups. The observed IC50 values were comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Testing

In a comparative study against standard antibiotics like ceftriaxone, this compound exhibited similar or superior antimicrobial activity against resistant strains .

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid?

A common approach involves refluxing precursors in acidic conditions with sodium acetate as a catalyst. For example, analogous triazole-carboxylic acids are synthesized by reacting aminothiazolone derivatives with formyl-indole carboxylic acids in acetic acid under reflux for 3–5 hours . Microwave-assisted synthesis is another efficient method, as demonstrated for benzotriazole derivatives, which reduces reaction time and improves yield . Post-synthesis purification typically involves recrystallization from solvents like ethanol/water mixtures .

Q. How is the purity and structural integrity of this compound validated?

Combined spectroscopic and chromatographic methods are employed:

  • HPLC : To assess purity (>98% is typical for research-grade material).
  • FTIR : Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
  • NMR : ¹H and ¹³C spectra verify substituent positions and amine/ethyl group integration .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, as shown for structurally similar triazoles .

Advanced Research Questions

Q. How do substituents on the triazole ring influence electronic and steric properties?

Substituents like the 2-aminoethyl group alter electron density and steric bulk, impacting reactivity and binding interactions. For instance:

  • Electron-withdrawing groups (e.g., carboxylic acid) increase electrophilicity at the triazole core.
  • Steric effects from the ethylamine side chain may hinder coordination in metal-organic frameworks (MOFs) or enzyme active sites. Computational studies (DFT) can quantify these effects by analyzing molecular electrostatic potentials (MEPs) and frontier orbitals .

Q. What computational strategies predict biological interactions of this compound?

  • Docking studies : Evaluate binding affinity to targets (e.g., enzymes or receptors) using software like AutoDock. For example, triazole-thione derivatives show specific poses in active sites, validated by comparing calculated and experimental IC₅₀ values .
  • Molecular Dynamics (MD) : Simulate stability of ligand-target complexes over time, assessing hydrogen bonding and hydrophobic interactions .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from variations in experimental conditions. To mitigate:

  • Standardize assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and control compounds.
  • Validate via orthogonal methods : Pair enzymatic inhibition assays with cellular viability tests.
  • Control solvent effects : DMSO concentration should not exceed 0.1% to avoid false positives .

Q. What strategies improve solubility for in vivo studies?

  • Salt formation : Convert the carboxylic acid to a sodium or potassium salt.
  • Prodrug design : Esterify the acid group (e.g., ethyl ester) to enhance membrane permeability, followed by in vivo hydrolysis .
  • Co-solvent systems : Use PEG-400 or cyclodextrins in formulations to stabilize aqueous solutions .

Q. How can derivatives be designed to enhance catalytic or pharmacological activity?

  • Structure-activity relationship (SAR) : Introduce electron-donating groups (e.g., methoxy) to triazole positions to modulate redox potential.
  • Hybrid scaffolds : Combine with benzimidazole or thiazole moieties to exploit synergistic effects, as seen in antimicrobial derivatives .

Methodological Considerations

Q. What analytical techniques characterize solvatochromic behavior?

UV-Vis spectroscopy in solvents of varying polarity (e.g., cyclohexane to DMSO) reveals shifts in λₘₐₓ due to changes in dipole-dipole interactions. For example, benzotriazole derivatives exhibit bathochromic shifts in polar solvents, correlating with Kamlet-Taft parameters .

Q. How are metal-organic frameworks (MOFs) functionalized with this compound?

  • Post-synthetic modification : Coordinate the carboxylic acid group to metal nodes (e.g., Zn²⁺ or Cu²⁺) in pre-formed MOFs.
  • Direct synthesis : Incorporate the triazole during MOF assembly, leveraging its dual role as a ligand and functional unit .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid

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